molecular formula C11H8F3NO B8317146 4-Methyl-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole

4-Methyl-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole

Cat. No.: B8317146
M. Wt: 227.18 g/mol
InChI Key: WVELNIMIKVPBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole is a useful research compound. Its molecular formula is C11H8F3NO and its molecular weight is 227.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

4-methyl-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole

InChI

InChI=1S/C11H8F3NO/c1-7-10(16-6-15-7)8-2-4-9(5-3-8)11(12,13)14/h2-6H,1H3

InChI Key

WVELNIMIKVPBFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=N1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(trifluoromethyl)benzaldehyde (3.45 mL, 25.8 mmol), 1-(1-isocyanoethylsulfonyl)-4-methylbenzene (5.40 g, 25.8 mmol), and K2CO3 (4.28 g, 31.0 mmol) in methanol (125 mL) was heated to reflux. After 2.5 hours the volatiles were evaporated, and the residue was partitioned between diethyl ether and H2O. The aqueous phase was extracted with diethyl ether, and the combined organic extract was washed with brine, dried (Na2SO4), and concentrated in vacuo. The crude product was purified by flash chromatography (Analogix Intelliflash 280; 10% to 30% ethyl acetate/hexanes eluant; SF65-400 g column), which yielded 4.01 g (68% yield) of the title compound as a pale yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 8.44 (s, 1H), 7.85 (m, 4H), 2.42 (s, 3H). MS (DCI+) m/z 228 (M+H)+.
Quantity
3.45 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
68%

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